

Spectroscopic characterization of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

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Compound of Interest

Compound Name: 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

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An Application Guide and Standard Protocols for the Comprehensive Spectroscopic Characterization of **2-(Benzyloxy)-5-(tert-butyl)benzaldehyde**

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Abstract

This technical guide provides a comprehensive framework for the structural elucidation and spectroscopic characterization of **2-(benzyloxy)-5-(tert-butyl)benzaldehyde** (C₁₈H₂₀O₂), a substituted aromatic aldehyde with significant potential as an intermediate in pharmaceutical and fine chemical synthesis.^[1] Ensuring the structural integrity and purity of such molecules is paramount for reproducible downstream applications. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Beyond procedural steps, this guide delves into the rationale behind the expected spectral features, drawing upon established principles and comparative data from analogous structures to provide a self-validating system for analysis. This integrated approach is designed to equip researchers, quality control scientists, and drug development professionals with the tools to unambiguously confirm the identity and purity of the target compound.

Introduction: The Imperative for Rigorous Characterization

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde is a multi-functionalized aromatic compound. Its structure incorporates a reactive aldehyde group, a sterically demanding tert-butyl substituent, and a benzyloxy protecting group. This combination of features makes it a valuable precursor in organic synthesis, but also necessitates a multi-faceted analytical approach to confirm its structure. Each functional group presents a unique spectroscopic signature; therefore, a consolidated analysis using orthogonal techniques is essential for unequivocal identification and to rule out potential isomeric impurities. This guide provides the experimental and interpretative framework to achieve this.

Molecular Structure and Properties

- Molecular Formula: $C_{18}H_{20}O_2$
- Molecular Weight: 268.35 g/mol [1]
- IUPAC Name: **2-(Benzyloxy)-5-(tert-butyl)benzaldehyde**
- CAS Number: 796047-09-1[1]

 Chemical structure of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and relative abundance of 1H and ^{13}C nuclei.

1H NMR Spectroscopy: Mapping the Proton Environment

Rationale: The chemical shift (δ) of each proton is dictated by its local electronic environment. Electron-withdrawing groups (like the aldehyde and ether oxygen) deshield nearby protons, shifting their signals downfield, while electron-donating groups have the opposite effect. Spin-spin coupling provides information about adjacent, non-equivalent protons.

Predicted 1H NMR Data (400 MHz, $CDCl_3$)

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Aldehyde (-CHO)	10.4 - 10.5	Singlet (s)	-	1H
Aromatic (H6)	7.9 - 8.0	Doublet (d)	$J \approx 2.5$	1H
Aromatic (H4)	7.5 - 7.6	Doublet of Doublets (dd)	$J \approx 8.8, 2.5$	1H
Benzyloxy (Ar-H)	7.3 - 7.5	Multiplet (m)	-	5H
Aromatic (H3)	7.0 - 7.1	Doublet (d)	$J \approx 8.8$	1H
Methylene (-OCH ₂ -)	5.1 - 5.2	Singlet (s)	-	2H

| tert-Butyl (-C(CH₃)₃) | 1.3 - 1.4 | Singlet (s) | - | 9H |

Causality of Predictions: The aldehyde proton is highly deshielded by the carbonyl group, hence its downfield shift.[2] The aromatic protons on the main ring are split by their neighbors, with their chemical shifts influenced by the ortho-aldehyde/ether and para-tert-butyl groups. The five protons of the benzyl group will appear as a complex multiplet.[3] The methylene and tert-butyl protons appear as sharp singlets as they have no adjacent proton neighbors to couple with.[4]

¹³C NMR Spectroscopy: The Carbon Skeleton

Rationale: ¹³C NMR spectroscopy provides a count of unique carbon environments and information about the nature of the carbon atom (e.g., carbonyl, aromatic, aliphatic). The aldehyde carbonyl carbon is characteristically found far downfield.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Carbon Assignment	Predicted δ (ppm)	Rationale
Aldehyde (C=O)	190 - 192	Highly deshielded carbonyl carbon.[5]
Aromatic (C2, C-O)	160 - 162	Aromatic carbon attached to electronegative oxygen.
Aromatic (C5, C-tBu)	148 - 150	Quaternary carbon influenced by t-Bu group.
Aromatic (C1')	136 - 137	Quaternary carbon of the benzyl ring.
Aromatic (C4)	130 - 132	Aromatic CH.
Aromatic (C1, C-CHO)	128.5 - 130	Quaternary carbon adjacent to aldehyde.
Aromatic (C2', C3', C4')	127 - 129	Benzyl ring carbons.[6]
Aromatic (C6)	125 - 126	Aromatic CH.
Aromatic (C3)	112 - 114	Aromatic CH ortho to electron-donating ether group.
Methylene (-OCH ₂ -)	70 - 72	Aliphatic carbon attached to oxygen.
tert-Butyl (Quaternary C)	34 - 35	Quaternary aliphatic carbon.

| tert-Butyl (-CH₃) | 31 - 32 | Equivalent methyl carbons. |

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb IR radiation at characteristic wavenumbers, making it an excellent tool for functional group identification.

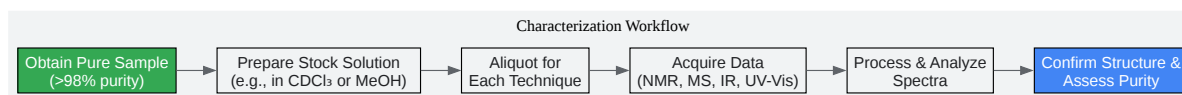
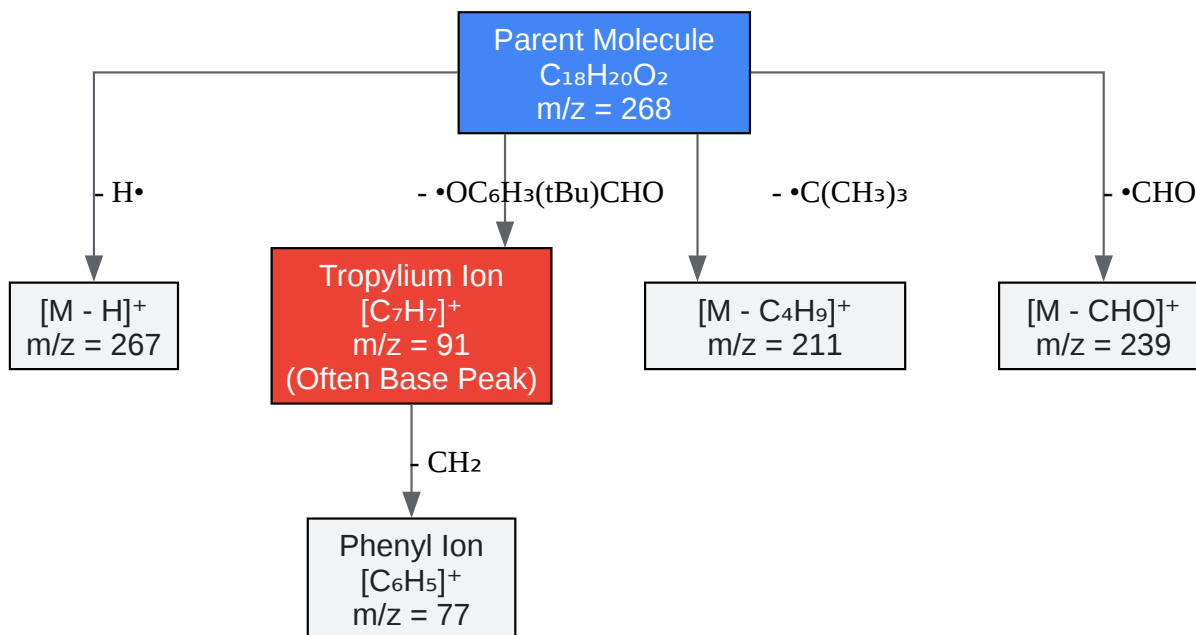
Key Diagnostic Peaks:

- Aldehyde C-H Stretch: Two weak but sharp bands are expected around $2820\text{--}2850\text{ cm}^{-1}$ and $2720\text{--}2750\text{ cm}^{-1}$. Their presence is highly diagnostic for an aldehyde.[7]
- Carbonyl (C=O) Stretch: A very strong, sharp absorption is predicted at $\sim 1680\text{--}1700\text{ cm}^{-1}$. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde ($\sim 1725\text{ cm}^{-1}$).[8]
- Aromatic C=C Stretch: Medium intensity bands in the $1580\text{--}1610\text{ cm}^{-1}$ and $1450\text{--}1500\text{ cm}^{-1}$ regions confirm the presence of the aromatic rings.
- Ether C-O Stretch: A strong band corresponding to the aryl-alkyl ether C-O-C asymmetric stretch is expected around $1240\text{--}1260\text{ cm}^{-1}$. [2]
- Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations below 900 cm^{-1} can help confirm the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI-MS), the molecule is fragmented into characteristic pieces, allowing for confirmation of the molecular weight and deduction of structural components.

- Molecular Ion (M^+): The parent peak should be observed at $m/z = 268$, corresponding to the molecular weight of the compound $[C_{18}H_{20}O_2]^+$. [1]
- Key Fragmentation Pathways:
 - Loss of Benzyl Group/Formation of Tropylium Ion: The most common fragmentation for benzylic ethers is the cleavage of the C-O bond to form a very stable benzyl cation, which rearranges to the tropylium ion at $m/z = 91$. [9] This is often the base peak.
 - Loss of tert-Butyl Group: Cleavage of the tert-butyl group $[M - 57]^+$ would result in a fragment at $m/z = 211$.
 - Loss of Formyl Radical: Loss of the -CHO group $[M - 29]^+$ would lead to a fragment at $m/z = 239$.
 - Loss of a Hydrogen Radical: A peak at $[M - 1]^+$ or $m/z = 267$ is common for aldehydes. [10]



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